Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-

Description

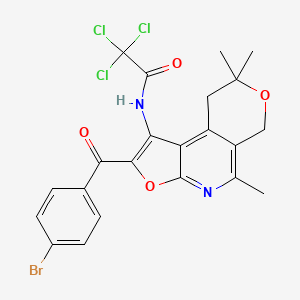

The compound "Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-1-yl)-2,2,2-trichloro-" features a structurally intricate fused-ring system comprising a furopyrano-pyridine core. Key substituents include a 4-bromobenzoyl group at position 2, three methyl groups (positions 5, 8, and 8), and a trichloroacetamide moiety.

Properties

CAS No. |

172985-38-5 |

|---|---|

Molecular Formula |

C22H18BrCl3N2O4 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

N-[4-(4-bromobenzoyl)-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-3-yl]-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C22H18BrCl3N2O4/c1-10-14-9-31-21(2,3)8-13(14)15-16(28-20(30)22(24,25)26)18(32-19(15)27-10)17(29)11-4-6-12(23)7-5-11/h4-7H,8-9H2,1-3H3,(H,28,30) |

InChI Key |

AVHLNNFKXNVIJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Br)NC(=O)C(Cl)(Cl)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Construction of the Furo-Pyrano-Pyridine Core

The synthesis typically begins with the formation of the fused heterocyclic core. This involves cyclization reactions starting from appropriately substituted pyridine derivatives and furan or pyran precursors. The 8,9-dihydro-5,8,8-trimethyl substitution pattern suggests the use of methylated precursors or methylation steps post-cyclization.

Step 2: Introduction of the 4-Bromobenzoyl Group

The 4-bromobenzoyl moiety is introduced via an acylation reaction, commonly through Friedel-Crafts acylation or by coupling a 4-bromobenzoyl chloride with the heterocyclic intermediate. This step requires careful control of reaction conditions to avoid over-acylation or degradation of the sensitive heterocyclic system.

Step 3: Formation of the Trichloroacetamide Functionality

The trichloroacetamide group is typically introduced by reacting the amine functionality on the heterocyclic core with trichloroacetyl chloride under basic conditions. This acylation step forms the amide bond, completing the target molecule.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | Pyridine derivative + furan/pyran precursor; acid/base catalysis; heat | Formation of fused heterocyclic core |

| 2 | Acylation | 4-Bromobenzoyl chloride, Lewis acid catalyst (e.g., AlCl3), inert solvent (e.g., dichloromethane), low temperature | Selective acylation on heterocycle |

| 3 | Amide formation | Trichloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Formation of trichloroacetamide group |

Purification and Characterization

Purification is generally achieved by recrystallization from suitable solvents or chromatographic techniques such as silica gel column chromatography to ensure high purity.

Characterization involves spectroscopic methods including NMR (1H, 13C), IR spectroscopy to confirm amide and carbonyl groups, mass spectrometry for molecular weight confirmation, and elemental analysis.

The yield and purity of the compound depend heavily on the control of reaction parameters such as temperature, solvent choice, and stoichiometry of reagents.

The cyclization step is critical and may require optimization of catalysts and reaction time to maximize the formation of the desired fused ring system without side reactions.

The acylation with 4-bromobenzoyl chloride must be performed under anhydrous conditions to prevent hydrolysis and ensure selective substitution.

The amide formation with trichloroacetyl chloride is sensitive to moisture and requires anhydrous solvents and inert atmosphere to prevent side reactions.

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges |

|---|---|---|---|

| Cyclization | Pyridine derivative, furan/pyran, acid/base catalyst, heat | Formation of fused heterocyclic core | Controlling regioselectivity |

| 4-Bromobenzoyl Acylation | 4-Bromobenzoyl chloride, AlCl3, inert solvent, low temp | Introduction of bromobenzoyl group | Avoiding over-acylation |

| Trichloroacetamide Formation | Trichloroacetyl chloride, triethylamine, anhydrous solvent | Formation of trichloroacetamide moiety | Moisture sensitivity, side reactions |

| Purification | Recrystallization, chromatography | Isolation of pure compound | Removal of impurities |

| Characterization | NMR, IR, MS, elemental analysis | Structural confirmation | Accurate interpretation required |

The preparation of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- involves a multi-step synthetic route focusing on the construction of a complex fused heterocyclic system, selective acylation with a bromobenzoyl group, and subsequent amide formation with trichloroacetyl chloride. Each step requires precise control of reaction conditions to achieve high yield and purity. The compound’s synthesis is supported by standard organic synthesis techniques and purification methods, with characterization confirming the successful formation of the target molecule.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromobenzoyl and trichloroacetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), while electrophilic substitution reactions may use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to trigger a signaling pathway. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Pyrano-Furo-Pyridone Derivatives

Compounds with pyrano-furo-pyridone scaffolds, such as (±)-6-(2-chlorobenzyl)-2,7-dimethyl-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one (15i) and (±)-8-(2-chlorobenzyl)-1,7-dimethyl-8,9b-dihydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(4aH)-one (9bi), share structural homology with the target acetamide .

| Feature | Target Acetamide | Compound 15i/9bi |

|---|---|---|

| Core Structure | Furo[2,3-b]pyrano[4,3-d]pyridine | Pyrano[3',2':4,5]furo[3,2-c]pyridine |

| Substituents | 4-Bromobenzoyl, trichloroacetamide, methyl groups | 2-Chlorobenzyl, methyl groups |

| Functional Groups | Bromo, trichloro, amide | Chloro, ketone |

Key Differences :

Functional Group Analysis: Acetamide Derivatives

The acetamide group is a critical functional moiety shared with agrochemicals like acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide), an herbicide .

| Parameter | Target Acetamide | Acetochlor |

|---|---|---|

| Core Application | Undefined (likely pharmacological) | Herbicidal |

| Substituent Effects | Bromoaromatic, fused heterocycle | Ethoxymethyl, substituted phenyl |

| Electronic Profile | Electron-deficient (trichloro) | Moderate polarity (chloro, ether) |

Implications :

- The target’s fused-ring system likely confers target specificity (e.g., enzyme inhibition) absent in acetochlor’s simpler aryl-acetamide structure.

- Trichloro substitution may reduce metabolic degradation compared to acetochlor’s ethoxymethyl group .

Comparison Insights :

- Bromo substituents in both compounds may facilitate halogen bonding in target interactions.

Toxicological Considerations

While heterocyclic amines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)) are carcinogenic, their imidazo-quinoline structure differs significantly from the target’s fused pyrano-furo-pyridine system . However, the presence of aromatic rings and halogen atoms warrants caution in toxicity profiling:

- Brominated Aromatics: Potential for bioaccumulation or reactive metabolite formation.

- Trichloroacetamide: Known hepatotoxicity in some chloroacetamide herbicides (e.g., alachlor), suggesting need for targeted safety studies .

Biological Activity

Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure allows for diverse interactions within biological systems, which has led to investigations into its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 519.39 g/mol. It features a bromobenzoyl group attached to a furo-pyrano-pyridine ring system.

| Property | Value |

|---|---|

| Molecular Formula | C27H23BrN2O4 |

| Molecular Weight | 519.39 g/mol |

| Density | 1.431 g/cm³ |

| Boiling Point | 650.8 °C (predicted) |

Anti-inflammatory and Anticancer Properties

Research has indicated that this acetamide derivative exhibits anti-inflammatory and anticancer activities. The mechanism of action appears to involve interactions with specific enzymes or receptors that modulate inflammatory pathways and cancer cell proliferation.

In one study, the compound was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and pain management.

The biological activity of the compound is hypothesized to be linked to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.

- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways associated with cancer progression.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.

- Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound led to a marked reduction in swelling and pain compared to control groups. Histological analyses confirmed decreased inflammatory cell infiltration in treated tissues.

Interaction Studies

Understanding how Acetamide interacts with biological targets is crucial for elucidating its therapeutic potential:

- Molecular Docking Studies : Computational studies have suggested strong binding affinities between the compound and target proteins involved in cancer pathways. For example, docking simulations indicated binding energies ranging from -7.5 to -9.0 kcal/mol against various targets related to tumor growth and inflammation .

Q & A

How can researchers optimize the synthesis of this acetamide derivative to improve yield and purity?

Level : Basic

Methodological Answer :

- Synthetic Route : Begin with a retrosynthetic analysis to identify key intermediates, such as the furopyrano-pyridine core and 4-bromobenzoyl group. Use coupling reactions (e.g., amidation or nucleophilic substitution) to assemble the final structure.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or acetonitrile to isolate the compound .

- Yield Optimization : Adjust stoichiometry of reactive groups (e.g., trichloroacetamide moiety) and monitor reaction progress via TLC or HPLC. For thermally sensitive steps, use low-temperature conditions (0–5°C) .

What advanced analytical techniques are critical for characterizing the stereochemistry and electronic properties of this compound?

Level : Advanced

Methodological Answer :

- Stereochemical Analysis : Use X-ray crystallography to resolve the fused furopyrano-pyridine ring system. Complement with NOESY NMR to confirm spatial proximity of methyl groups at positions 5,8,8 .

- Electronic Properties : Conduct DFT calculations (e.g., Gaussian 16) to map electron density distribution, focusing on the bromobenzoyl and trichloroacetamide groups. Validate with UV-Vis spectroscopy to correlate computed HOMO-LUMO gaps with experimental λmax .

How should researchers design experiments to resolve contradictions in reported bioactivity data for similar acetamide derivatives?

Level : Advanced

Methodological Answer :

- Comparative Assays : Replicate bioactivity studies (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent) to isolate variables. Use a reference compound (e.g., staurosporine for kinase assays) for normalization .

- Data Validation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets. Cross-validate results using orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity vs. fluorescence polarization for kinetic data .

What computational strategies can predict the degradation pathways and stability of this compound under varying pH conditions?

Level : Advanced

Methodological Answer :

- Degradation Modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to simulate hydrolysis of the trichloroacetamide group at pH 2–8. Compare with accelerated stability studies (40°C/75% RH for 4 weeks) .

- Reactive Site Identification : Apply QM/MM (quantum mechanics/molecular mechanics) to map nucleophilic attack sites on the pyridine ring. Validate with LC-MS to detect degradation products .

How can researchers address challenges in scaling up the synthesis from milligram to gram scale without compromising purity?

Level : Basic

Methodological Answer :

- Process Intensification : Transition from batch to flow chemistry for exothermic steps (e.g., bromobenzoylation). Use microreactors to enhance heat/mass transfer and reduce side reactions .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation. Adjust reagent addition rates dynamically based on real-time data .

What methodologies are recommended for studying the compound’s interaction with biological membranes or protein targets?

Level : Advanced

Methodological Answer :

- Membrane Permeability : Use artificial lipid bilayers (e.g., PAMPA assay) to quantify passive diffusion. Correlate with logP values calculated via HPLC retention times .

- Protein Binding : Perform SPR or ITC (isothermal titration calorimetry) to measure binding kinetics (Kd, kon/koff). For structural insights, co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) .

How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

Level : Advanced

Methodological Answer :

- Generative Models : Train a GNN (graph neural network) on PubChem datasets to propose derivatives with optimized ADME profiles (e.g., reduced CYP3A4 inhibition). Validate with in silico docking (AutoDock Vina) .

- Meta-Analysis : Use AI platforms (e.g., IBM RXN) to analyze reaction conditions from literature and recommend solvent/catalyst combinations for novel analogs .

What experimental controls are essential to ensure reproducibility in studies involving this compound?

Level : Basic

Methodological Answer :

- Synthetic Reproducibility : Include a reference batch synthesized independently by a second researcher. Characterize both batches via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and HPLC-PDA to confirm consistency .

- Biological Assays : Use vehicle controls (e.g., DMSO at 0.1% v/v) and internal standards (e.g., fluorescein for fluorescence-based assays) to normalize inter-experimental variability .

How can researchers investigate the environmental fate of this compound, including potential ecotoxicity?

Level : Advanced

Methodological Answer :

- Degradation Studies : Simulate aqueous photolysis using a solar simulator (λ ≥ 290 nm) and analyze breakdown products via HRMS. Compare with OECD 309 guidelines for biodegradation .

- Ecotoxicity Screening : Perform acute toxicity assays on Daphnia magna or Vibrio fischeri, reporting EC50 values. Use QSAR models (e.g., TEST by EPA) to predict chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.